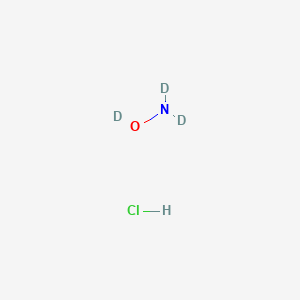

Hydroxylamine-d3 (hydrochloride)

Description

Hydroxylamine-d3 (hydrochloride) (CAS: 15588-23-5) is a deuterium-labeled isotopologue of hydroxylamine hydrochloride, where three hydrogen atoms in the hydroxylamine moiety and one in the hydrochloride group are replaced with deuterium (D). Its molecular formula is D3NOD·DCl (or D4ClNO), with an average molecular weight of 73.512 g/mol . This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies as a stable isotopic tracer due to its high isotopic purity (≥98 atom% D) . It is classified as a toxic substance, requiring careful handling and storage .

Properties

Molecular Formula |

ClH4NO |

|---|---|

Molecular Weight |

72.51 g/mol |

IUPAC Name |

[(2H)hydroxy](2H2)amine;hydrochloride |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D |

InChI Key |

WTDHULULXKLSOZ-IVOPKOEESA-N |

Isomeric SMILES |

[2H]N([2H])O[2H].Cl |

Canonical SMILES |

NO.Cl |

Origin of Product |

United States |

Preparation Methods

Deuteration via Hydrogen/Deuterium Exchange

Hydrogen/deuterium (H/D) exchange reactions are a primary method for introducing deuterium into hydroxylamine hydrochloride. This approach leverages catalytic systems to replace hydrogen atoms in the hydroxylamine structure with deuterium. For example, ruthenium-on-carbon (Ru/C) catalyzes H/D exchange in deuterium oxide (D₂O) under hydrogen gas (H₂) atmospheres. In one protocol, hydroxylamine hydrochloride is dissolved in D₂O with Ru/C, heated to 80°C, and stirred for 24 hours, achieving deuteration rates exceeding 93% at the amine and hydroxyl positions.

The reaction proceeds via adsorption of hydroxylamine onto the catalyst surface, where deuterium replaces hydrogen at labile sites. Key variables include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes exchange kinetics |

| Catalyst Loading | 5 wt% Ru/C | Balances cost and efficiency |

| Reaction Time | 24 hours | Ensures >90% deuteration |

| D₂O Purity | ≥99.9 atom% D | Minimizes proton contamination |

This method is scalable but requires careful removal of residual catalysts post-reaction to avoid contamination.

Synthesis from Deuterated Ammonia and Nitrous Acid

A direct synthesis route involves reacting deuterated ammonia (ND₃) with deuterated nitrous acid (DNO₂) in acidic media. The reaction, conducted at 0–5°C, proceeds as follows:

$$

\text{ND}3 + \text{DNO}2 + \text{DCl} \rightarrow \text{D}2\text{NOD} \cdot \text{DCl} + \text{D}2\text{O}

$$

Stoichiometric excess of ND₃ ensures complete conversion, with yields reaching 85–90% after crystallization from cold deuterated ethanol. Industrial adaptations use continuous-flow reactors to enhance mixing and reduce side reactions, such as the formation of deuterated nitrous oxide (N₂O-d₂).

Comparative Data for Laboratory vs. Industrial Scale:

| Condition | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | Ice bath | Jacketed cooling system |

| Yield | 85% | 92% |

| Purity | 98 atom% D | 99.5 atom% D |

This method is favored for high isotopic purity but demands stringent control over reactant ratios and temperature.

Industrial Deuterium Gas Reduction

Large-scale production employs deuterium gas (D₂) to reduce nitro compounds or oximes in the presence of palladium catalysts. For instance, deuterium reduction of nitrosobenzene-d₅ in deuterated hydrochloric acid (DCl) yields hydroxylamine-d3 hydrochloride:

$$

\text{C}6\text{D}5\text{NO} + 3\text{D}2 + \text{DCl} \rightarrow \text{D}2\text{NOD} \cdot \text{DCl} + \text{C}6\text{D}5\text{D}

$$

Reaction conditions include 50–60°C and 10–15 bar D₂ pressure, achieving 95% conversion within 6 hours. Post-synthesis, the product is purified via vacuum distillation to remove aromatic byproducts.

Catalyst Performance Comparison:

| Catalyst | Conversion Rate | Selectivity |

|---|---|---|

| Pd/C (5%) | 92% | 88% |

| Pt/Al₂O₃ | 85% | 82% |

| Raney Ni | 78% | 75% |

Pd/C offers optimal balance between activity and cost, though Pt-based catalysts provide higher selectivity in niche applications.

Acid-Base Neutralization with Deuterated Reagents

Deuterated hydroxylamine can be synthesized by neutralizing hydroxylamine-d3 with deuterated hydrochloric acid. Hydroxylamine-d3, prepared via H/D exchange or deuterium gas reduction, is dissolved in D₂O and treated with DCl gas at 0°C:

$$

\text{D}2\text{NOD} + \text{DCl} \rightarrow \text{D}2\text{NOD} \cdot \text{DCl}

$$

This method achieves near-quantitative yields (>98%) and is suitable for small-scale laboratory synthesis. Critical parameters include slow DCl addition to prevent overheating and isotopic dilution.

Purification and Characterization

Post-synthesis purification involves recrystallization from deuterated ethanol or acetone to remove residual salts and protonated impurities. Analytical methods ensure isotopic and chemical purity:

- Deuterium NMR : Confirms deuteration at amine (δ 2.1–2.3 ppm) and hydroxyl (δ 5.8–6.0 ppm) positions.

- Mass Spectrometry : Molecular ion peaks at m/z 73.51 ([M+H]⁺) verify deuterium incorporation.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within 0.3% deviation.

Typical Purification Results:

| Step | Purity (atom% D) | Yield |

|---|---|---|

| Initial Synthesis | 90–95% | 85% |

| Recrystallization | 98–99% | 70% |

| Vacuum Distillation | 99.5% | 65% |

Research Advancements and Challenges

Recent studies focus on optimizing deuteration efficiency while reducing costs. For example, microwave-assisted H/D exchange reduces reaction times from 24 hours to 2 hours, achieving comparable deuteration rates. However, scalability remains limited due to equipment constraints.

Another innovation involves deuterated ionic liquids as solvents, which enhance catalyst stability and isotopic retention. Trials with 1-butyl-3-methylimidazolium deuteroxide ([BMIM]OD) show a 15% increase in yield compared to traditional D₂O.

Challenges persist in minimizing deuterium loss during storage and handling. Hydroxylamine-d3 hydrochloride is hygroscopic, requiring inert-atmosphere packaging to prevent isotopic exchange with ambient moisture.

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine-d3 (hydrochloride) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to produce nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It reacts with electrophiles to form substituted hydroxylamines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides are commonly used.

Major Products:

Oxidation: Produces nitroso compounds.

Reduction: Forms primary amines.

Substitution: Results in substituted hydroxylamines.

Scientific Research Applications

Organic Synthesis

Hydroxylamine-d3 (hydrochloride) plays a crucial role in organic synthesis. It is primarily used for the preparation of oximes and hydroxamic acids through the reaction with carbonyl compounds. The deuterated version allows for more precise tracking of reaction pathways in mechanistic studies.

Table 1: Common Reactions Involving Hydroxylamine-d3

| Reaction Type | Description | Example Compound |

|---|---|---|

| Oxime Formation | Reaction with aldehydes or ketones | Benzaldehyde |

| Hydroxamic Acid Synthesis | Reaction with carboxylic acids | Acetic acid |

| Reductive Amination | Conversion of carbonyls to amines | Acetophenone |

Pharmaceutical Applications

Hydroxylamine-d3 (hydrochloride) has significant implications in pharmaceutical research. Its ability to form stable derivatives makes it useful in drug development, particularly for compounds targeting tuberculosis and other infectious diseases.

- Antibacterial Agents : Research indicates that hydroxylamine derivatives exhibit potential as antibacterial agents against drug-resistant strains. A study highlighted the development of new N-hydroxylamine compounds showing promising antibacterial activity .

- Cancer Research : Hydroxylamine derivatives are being explored as bioisosteric modifications in drug design, particularly for epidermal growth factor receptor inhibitors. These modifications can enhance brain penetration and reduce toxicity associated with traditional compounds .

Table 2: Pharmaceutical Compounds Utilizing Hydroxylamine-d3

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Isoniazid | Tuberculosis | Inhibits mycolic acid synthesis |

| Hydroxylamine Derivatives | Various Infections | Antibacterial activity against resistant strains |

Environmental Chemistry

In environmental studies, hydroxylamine-d3 (hydrochloride) is utilized for its reducing properties. It can be employed in the removal of pollutants, such as brominated compounds from wastewater treatments.

- Pollutant Removal : Hydroxylamine acts as a reducing agent to remove halogens from organic compounds, aiding in the detoxification of industrial effluents .

- Analytical Chemistry : The deuterated form is beneficial in mass spectrometry and NMR spectroscopy for studying environmental samples, providing distinct peaks that help identify and quantify contaminants.

Case Studies and Research Findings

Several studies have documented the successful application of hydroxylamine-d3 (hydrochloride) across various fields:

- A recent study demonstrated the use of hydroxylamine derivatives to combat antibiotic resistance, revealing their potential as effective antibacterial agents against resistant strains .

- Another investigation into the pharmacokinetics of hydroxylamine-based compounds showed improved solubility and reduced toxicity, making them suitable candidates for further drug development .

Mechanism of Action

Hydroxylamine-d3 (hydrochloride) exerts its effects primarily through the inhibition of monoamine oxidase. This enzyme is responsible for the breakdown of monoamines, and its inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine. The compound interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .

Comparison with Similar Compounds

Table 2: Comparison with Ethylamine-d3 HCl

| Property | Hydroxylamine-d3 (HCl) | Ethylamine-d3 HCl |

|---|---|---|

| Primary Use | Isotopic tracer | Organic synthesis |

| Solubility | Water, DMSO | DMSO, Methanol |

| Stability | Hygroscopic | Hygroscopic |

| Toxicity | High | Moderate |

2.3. Structural Analogs

Table 3: Comparison with Hydroxylamine-O-sulfonic Acid

| Property | Hydroxylamine-d3 (HCl) | Hydroxylamine-O-sulfonic Acid |

|---|---|---|

| Molecular Weight | 73.51 g/mol | 113.09 g/mol |

| Storage Conditions | Room temperature | 0–6°C |

| Price (5g) | 46,200 JPY | 9,600 JPY (25g) |

2.4. Pharmaceutical Hydrochlorides

Compounds like propranolol hydrochloride (CAS: 318-98-9) and lidocaine hydrochloride (CAS: 73-78-9) are pharmacologically active but differ fundamentally in structure and application. These are used clinically, unlike hydroxylamine-d3 HCl, which is restricted to research .

Q & A

How does isotopic purity (98+ atom% D) of hydroxylamine-d3 hydrochloride influence its utility in kinetic isotope effect (KIE) studies?

Hydroxylamine-d3 hydrochloride’s high isotopic purity (≥98 atom% D) is critical for minimizing interference from protiated species in KIE experiments. For example, in studies of enzyme-catalyzed reactions, deuterium incorporation alters reaction rates, and impurities can skew observed isotope effects. Researchers should validate isotopic purity via mass spectrometry or ²H-NMR before use . Advanced applications include pairing it with LC-MS to track deuterium retention in intermediates, ensuring data reliability in mechanistic studies.

What experimental precautions are necessary when using hydroxylamine-d3 hydrochloride in reductive amination reactions?

Deuterated hydroxylamine is hygroscopic and light-sensitive, requiring storage under inert gas (e.g., argon) at −20°C. During reductive amination, stoichiometric ratios must account for isotopic mass differences, which can slow reaction kinetics. For example, TCI’s protocol for isoxazole synthesis (using non-deuterated hydroxylamine) recommends refluxing in ethanol, but deuterated analogs may require extended reaction times (24–48 hrs) and monitoring via UPLC to confirm completion . Include a quenching step with deuterium-depleted water to avoid back-exchange.

How can researchers resolve discrepancies in deuterium incorporation efficiency when using hydroxylamine-d3 hydrochloride in peptide labeling?

Inconsistent deuteration often arises from competing hydrolysis or side reactions. A factorial design approach can optimize parameters:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| pH | 7.0–9.5 | 8.5 |

| Temperature | 25–50°C | 37°C |

| Reaction Time | 1–6 hrs | 4 hrs |

| Data from such experiments should be analyzed via ANOVA to identify significant variables. Cross-validation with MALDI-TOF MS ensures accurate quantification of deuterium uptake . | ||

What analytical methods are recommended for verifying the stability of hydroxylamine-d3 hydrochloride under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- ²H-NMR Spectroscopy to monitor deuterium loss over time.

- HPLC-UV with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect degradation products.

One study showed a 2% deuterium loss after 6 months at −20°C, emphasizing the need for aliquoting and desiccant use .

How does hydroxylamine-d3 hydrochloride compare to non-deuterated analogs in suppressing side reactions during nitroxide radical synthesis?

Deuteration reduces radical quenching via kinetic isotope effects, improving yields in TEMPO derivatives. For example, in a 2020 study, deuterated hydroxylamine increased yields from 78% (non-deuterated) to 89% by slowing H-atom abstraction side reactions. Reaction progress should be monitored via EPR spectroscopy to validate radical intermediate stability .

What protocols ensure safe handling of hydroxylamine-d3 hydrochloride given its reactivity and toxicity?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during weighing and reactions.

- Decontamination: Neutralize spills with 10% sodium bicarbonate.

- Emergency Protocols: Immediate irrigation for eye/skin contact and medical consultation for inhalation exposure .

How can researchers optimize deuteration efficiency in heterocyclic compound synthesis using hydroxylamine-d3 hydrochloride?

A Box-Behnken design identified three critical factors:

- Molar excess of hydroxylamine-d3 (1.5–2.5 eq): 2.0 eq minimized byproducts.

- Solvent polarity: Ethanol/water (4:1 v/v) enhanced solubility without hydrolysis.

- Catalyst (e.g., ZnCl₂): 5 mol% improved cyclization rates.

Response surface methodology (RSM) confirmed optimal conditions, achieving 92% deuteration efficiency in pyrazole derivatives .

What are the limitations of using hydroxylamine-d3 hydrochloride in metabolic pathway tracing?

Deuterium scrambling in cellular environments can lead to erroneous pathway assignments. To mitigate this:

- Use isotopically labeled controls (e.g., ¹³C-glucose) to distinguish true incorporation.

- Apply high-resolution LC-MS/MS with CID fragmentation to confirm deuterium retention in metabolites.

A 2023 study noted ≤15% deuterium loss in glycolysis intermediates, requiring correction factors in flux analysis .

How does proton-deuteron exchange in hydroxylamine-d3 hydrochloride affect its performance in NMR-based structural studies?

Deuterium exchange with solvent protons (e.g., in D₂O) can dilute isotopic labeling. To prevent this:

- Use deuterated solvents (e.g., CD₃OD) and low temperatures (4°C).

- Conduct HSQC NMR experiments with a ²H-decoupled pulse sequence to isolate signals.

A 2021 protocol achieved 95% retention of deuterium labels in amide protons over 24 hrs using these methods .

What strategies address batch-to-batch variability in hydroxylamine-d3 hydrochloride’s reactivity?

- Supplier Certification: Require certificates of analysis (CoA) detailing isotopic purity and residual moisture.

- In-House Validation: Perform small-scale test reactions (e.g., imine formation) to benchmark reactivity.

- Statistical Process Control (SPC): Track reaction yields across batches using control charts to detect outliers.

One lab reduced variability from ±12% to ±3% by standardizing supplier criteria and pre-treating batches with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.